“3,7-Dimethyl-benzofuran-2-carboxylic acid” is a benzofuran derivative . The molecular weight of this compound is 190.2 . It is a solid substance .
Benzofuran compounds can be synthesized using various methods. One of the common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .
The molecular structure of “3,7-Dimethyl-benzofuran-2-carboxylic acid” can be represented by the SMILES string Cc1cccc2c(C)c(oc12)C(O)=O
. The InChI code for this compound is 1S/C11H10O3/c1-6-4-3-5-8-7(2)10(11(12)13)14-9(6)8/h3-5H,1-2H3,(H,12,13)
.
While specific chemical reactions involving “3,7-Dimethyl-benzofuran-2-carboxylic acid” are not available, benzofuran derivatives in general have been known to undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a similar compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
“3,7-Dimethyl-benzofuran-2-carboxylic acid” is a solid substance . It has a melting point range of 206-209°C .
The synthesis of 3,7-Dimethyl-benzofuran-2-carboxylic acid can be achieved through several methods. A common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This method allows for the efficient formation of the benzofuran core while introducing the necessary substituents .
The molecular structure of 3,7-Dimethyl-benzofuran-2-carboxylic acid features a fused benzene and furan ring system. The presence of two methyl groups at the 3 and 7 positions contributes to its unique chemical properties. The carboxylic acid group at position 2 plays a crucial role in its reactivity and potential biological activity.
This structural information indicates that the compound is a solid at room temperature with potential for various interactions due to its functional groups.
3,7-Dimethyl-benzofuran-2-carboxylic acid participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action of 3,7-Dimethyl-benzofuran-2-carboxylic acid is primarily linked to its interactions with biological targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator. For instance, studies have shown its potential in inhibiting certain cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
The physical properties of 3,7-Dimethyl-benzofuran-2-carboxylic acid include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
3,7-Dimethyl-benzofuran-2-carboxylic acid has numerous applications across different fields:
The versatility of this compound makes it a valuable target for ongoing research aimed at discovering new drugs and materials with enhanced efficacy .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2